6-(4-methoxybenzyl)-2-((4-vinylbenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
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Description
6-(4-methoxybenzyl)-2-((4-vinylbenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C24H25N3O2S and its molecular weight is 419.54. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Synthesis and Antihistaminic Action Compounds synthesized with methoxybenzyl and tetrahydropyrimidin moieties, such as (4-methoxybenzyl)(1,4,5,6-tetrahydropyrimidin-2-yl)amine, have shown promising bronchorelaxant effects via H1 receptor antagonism. This suggests potential applications in respiratory conditions where histamine plays a role (Genç et al., 2013).
Antibacterial and Antifungal Properties Derivatives incorporating methoxy and pyrimidine groups have demonstrated significant antibacterial and antifungal activities. For example, novel compounds with benzodifuranyl and pyrimidin moieties were found to inhibit cyclooxygenase enzymes and possess analgesic and anti-inflammatory properties (Abu‐Hashem et al., 2020).
Catalytic and Inhibitory Applications
Corrosion Inhibition Pyridopyrimidinone derivatives have been evaluated for their role as corrosion inhibitors, showcasing the potential for applications in materials science, particularly in protecting metals in acidic environments (Abdallah et al., 2018).
Catalysis Certain pyrimidinone compounds serve as catalysts in chemical syntheses, such as the synthesis of fused dihydropyrimidinones, suggesting their utility in facilitating organic reactions and potentially in the development of new pharmaceuticals (Janardhan et al., 2016).
Properties
IUPAC Name |
2-[(4-ethenylphenyl)methylsulfanyl]-6-[(4-methoxyphenyl)methyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2S/c1-3-17-4-6-19(7-5-17)16-30-24-25-22-12-13-27(15-21(22)23(28)26-24)14-18-8-10-20(29-2)11-9-18/h3-11H,1,12-16H2,2H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFVDYXWQVXBRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC3=C(C2)C(=O)NC(=N3)SCC4=CC=C(C=C4)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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